molecular formula C9H8ClF3O B12527583 2-Chloro-4-(3,3,3-trifluoropropyl)phenol CAS No. 653578-50-8

2-Chloro-4-(3,3,3-trifluoropropyl)phenol

Cat. No.: B12527583
CAS No.: 653578-50-8
M. Wt: 224.61 g/mol
InChI Key: IMHGGYINYXFQDY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,3,3-trifluoropropyl)phenol is an organic compound with the molecular formula C9H8ClF3O It is a phenolic compound characterized by the presence of a chlorine atom and a trifluoropropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol typically involves the introduction of the trifluoropropyl group and the chlorine atom onto a phenol ring. One common method involves the reaction of 2-chlorophenol with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,3,3-trifluoropropyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Chloro-4-(3,3,3-trifluoropropyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.

    4-Chloro-3-fluorophenol: Contains a fluorine atom instead of a trifluoropropyl group.

Uniqueness

2-Chloro-4-(3,3,3-trifluoropropyl)phenol is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for specific applications in research and industry.

Properties

CAS No.

653578-50-8

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

2-chloro-4-(3,3,3-trifluoropropyl)phenol

InChI

InChI=1S/C9H8ClF3O/c10-7-5-6(1-2-8(7)14)3-4-9(11,12)13/h1-2,5,14H,3-4H2

InChI Key

IMHGGYINYXFQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(F)(F)F)Cl)O

Origin of Product

United States

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